molecular formula C14H13NO4 B382016 Ethyl 3-(2-furoylamino)benzoate

Ethyl 3-(2-furoylamino)benzoate

Cat. No.: B382016
M. Wt: 259.26g/mol
InChI Key: OLFYFSVQSTZMGA-UHFFFAOYSA-N
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Description

Ethyl 3-(2-furoylamino)benzoate is a benzoate ester derivative featuring a furoylamino substituent at the 3-position of the benzene ring. The compound combines an aromatic ester backbone with a fused heterocyclic (furan) amide group, which confers unique electronic and steric properties.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26g/mol

IUPAC Name

ethyl 3-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C14H13NO4/c1-2-18-14(17)10-5-3-6-11(9-10)15-13(16)12-7-4-8-19-12/h3-9H,2H2,1H3,(H,15,16)

InChI Key

OLFYFSVQSTZMGA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Ethyl 3-(2-furoylamino)benzoate with structurally related compounds, focusing on substituent effects, synthesis, physical properties, and reactivity.

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituent Groups Functional Characteristics Source
This compound 3-position furoylamino Amide linkage, heteroaromatic substituent N/A
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) 4-pentylthio-3-methylisoxazolylamino Thioether linkage, isoxazole ring
L2 (Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate) 3-but-3-enyloxy, 4-octyloxy Ether linkages, unsaturated alkoxy chains
Ethyl 3-(2',4'-dihydroxyphenylazo)benzoate 3-azo group with dihydroxyphenyl Chromophoric azo group, phenolic hydroxyls
Key Observations
  • Furoylamino vs. Isoxazolylamino (I-6501): The furoylamino group in the target compound introduces a fused oxygen-containing heterocycle, whereas I-6501 features a nitrogen-oxygen isoxazole ring.
  • Amide vs. Ether Linkages (L2): Ether groups (as in L2) reduce polarity compared to the amide in the target compound, impacting solubility. The ester carbonyl in L2 shows a characteristic IR stretch at 1715 cm⁻¹ , while the amide carbonyl in this compound would likely absorb near 1650 cm⁻¹.
  • Azo vs. Amide Functionality: Ethyl 3-(2',4'-dihydroxyphenylazo)benzoate contains a conjugated azo group (–N=N–), which confers strong UV-Vis absorption (chromophoric properties) suitable for dye applications .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Property This compound I-6501 L2 Ethyl 3-(2',4'-dihydroxyazo)benzoate
Polarity Moderate (amide + ester) Low (thioether) Low (ether) High (azo + phenolic –OH)
Solubility Likely polar aprotic solvents Lipophilic Lipophilic Aqueous basic conditions
IR Stretches (cm⁻¹) ~1650 (amide C=O) N/A 1715 (ester C=O) ~1600 (azo N=N)
Reactivity Insights
  • The furoylamino group may participate in hydrogen bonding due to the amide N–H, enhancing crystallinity (relevant for X-ray studies, as in ’s SHELX applications) .
  • Ether and thioether linkages (L2, I-6501) are less reactive toward hydrolysis compared to esters or amides, improving stability in acidic/basic conditions .

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